

A Comparative Analysis of Borate Salts in Fire Retardant Formulations

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Compound of Interest

Compound Name: Sodium;oxido(oxo)borane;hydrate

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This guide provides an objective comparison of the performance of common borate salts—Zinc Borate, Ammonium Pentaborate, and Sodium Borate (Borax)—in fire retardant formulations. The information is supported by experimental data from various studies, offering insights into their efficacy in different polymer and cellulosic systems.

Executive Summary

Borate salts are a versatile class of inorganic compounds widely utilized as fire retardants due to their multifunctional mechanisms, including the release of water, formation of a protective glassy char layer, and smoke suppression.[1] This guide consolidates performance data from cone calorimetry, Limiting Oxygen Index (LOI), and smoke density tests to facilitate a comparative understanding of their effectiveness. While direct head-to-head comparisons across all borate types in a single matrix are limited in the available literature, this guide synthesizes data from multiple sources to draw meaningful conclusions.

Performance Data of Borate Salts

The following tables summarize the quantitative performance of different borate salts from various studies. It is crucial to consider the polymer matrix and the presence of other additives, as these significantly influence the fire retardant performance.

Table 1: Cone Calorimeter Data for Various Borate Formulations



Borate Salt	Polymer Matrix	Other Additive s	Loading Level	Peak Heat Release Rate (pHRR) (kW/m²)	Total Heat Release (THR) (MJ/m²)	Time to Ignition (TTI) (s)	Referen ce
Zinc Borate	Polyprop ylene (PP)	Ammoniu m Polyphos phate (APP)	ZB: 2%, APP: 18%	280	85	35	[2]
Zinc Borate	Ероху	Aluminu m Trihydrox ide (ATH)	ZB: 10%, ATH: 10%	450	110	40	[3]
Borax/Bo ric Acid	Wood Plastic Composit e (PP)	None	8%	180	60	50	[4]
Ammoniu m Pentabor ate	Rigid Polyureth ane Foam (RPUF)	Expanda ble Graphite (EG)	APB: 5%, EG: 15%	120	45	25	[5]
Control (No FR)	Polyprop ylene (PP)	None	0%	750	150	30	[2]

Table 2: Limiting Oxygen Index (LOI) and Smoke Density Data



Borate Salt	Polymer Matrix	Other Additives	Loading Level	LOI (%)	Maximum Smoke Density (Ds, max)	Referenc e
Zinc Borate	Polypropyl ene (PP)	Antimony Trioxide	ZB: 5%, Sb2O3: 5%	28	450	[2]
Zinc Borate	Ероху	None	10%	25	600	[6]
Borax/Bori c Acid	Wood Plastic Composite (PP)	None	12%	26	Not Reported	[4]
Ammonium Pentaborat e	Polyamide- 6	None	20%	29	Not Reported	[7]
Control (No FR)	Polypropyl ene (PP)	None	0%	18	>1000	[2]

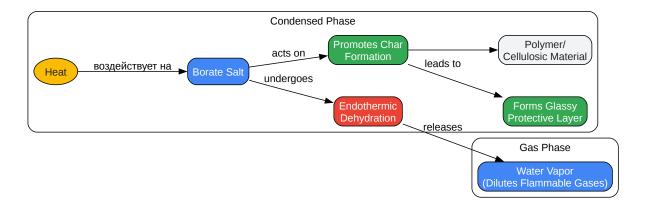
Mechanisms of Fire Retardancy

Borate salts function through a combination of condensed-phase and, to a lesser extent, gasphase mechanisms. The primary actions include:

- Endothermic Decomposition: Upon heating, hydrated borate salts release water, a process that absorbs heat and cools the substrate.[1]
- Char Formation: Borates promote the formation of a carbonaceous char layer on the surface of the material. This char acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatiles.[1]
- Glassy Layer Formation: At higher temperatures, borates can form a glassy, vitreous layer that further protects the char from oxidation and acts as a physical barrier to the combustible gases.[1]



Synergistic Effects: Borates often exhibit synergistic effects when combined with other fire
retardants, such as phosphorus-containing compounds and metal hydroxides, enhancing the
overall fire retardant efficiency.[8]



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Mechanism of Borate Salt Fire Retardancy

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cone Calorimetry (ASTM E-1354)

This test measures the heat release rate, smoke production, and other combustion properties of materials.

 Specimen Preparation: Samples are cut to a standard size, typically 100 mm x 100 mm, with a thickness not exceeding 50 mm. They are then conditioned at 23 ± 2 °C and 50 ± 5% relative humidity.



- Apparatus: A cone calorimeter, consisting of a conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analysis, is used.
- Procedure: The specimen is placed on the load cell below the conical heater, which exposes
 it to a specific heat flux (e.g., 35 or 50 kW/m²). A spark igniter is used to ignite the gases
 emitted from the decomposing sample.
- Data Collection: Throughout the test, the following parameters are continuously measured:
 - Heat release rate (based on oxygen consumption)
 - Mass loss rate
 - Time to ignition
 - Smoke production rate (using a laser photometer)
 - Concentrations of combustion gases (e.g., CO, CO2)

Limiting Oxygen Index (LOI) (ASTM D-2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

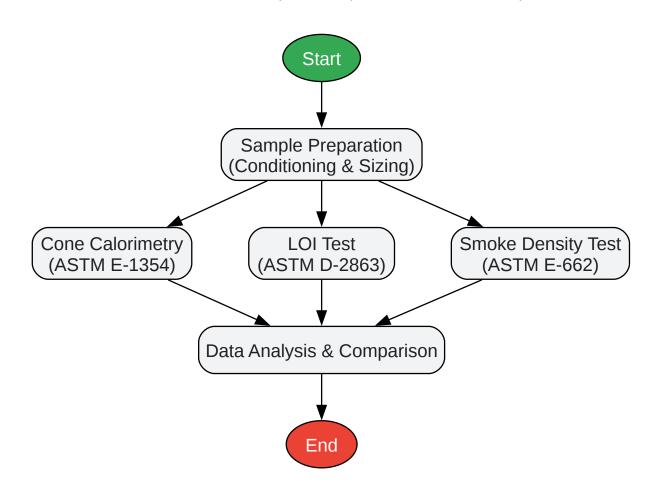
- Specimen Preparation: Samples are prepared as self-supporting bars or films of specific dimensions.
- Apparatus: The apparatus consists of a vertical glass chimney, a sample holder, and a system for controlling and mixing oxygen and nitrogen flows.
- Procedure: The specimen is mounted vertically in the chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the specimen is ignited with a flame. The oxygen concentration is then gradually reduced until the flame self-extinguishes.
- Data Reporting: The LOI is expressed as the percentage of oxygen in the gas mixture required to sustain combustion. A higher LOI value indicates better flame retardancy.

Smoke Density (ASTM E-662)



This method measures the specific optical density of smoke generated by solid materials under flaming and non-flaming conditions.

- Specimen Preparation: Samples of a specified size (e.g., 76.2 mm x 76.2 mm) are conditioned before testing.
- Apparatus: A smoke density chamber, which is a completely enclosed cabinet with a radiant heat furnace and a photometric system to measure light obscuration, is used.
- Procedure: The specimen is exposed to a radiant heat source. For the flaming condition, a
 pilot burner is also used. The smoke generated accumulates in the chamber, and the
 attenuation of a light beam passing through the smoke is measured.
- Data Reporting: The results are reported as the specific optical density (Ds), which is a
 dimensionless measure of the smoke produced per unit area of the sample.



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Experimental Workflow for Fire Retardant Evaluation

Conclusion

The selection of a borate salt for a fire retardant formulation depends heavily on the polymer matrix, processing conditions, and the specific fire safety standards that need to be met.

- Zinc Borate is a versatile fire retardant that shows good performance in a wide range of polymers and often acts synergistically with other retardants.[8]
- Ammonium Pentaborate appears to be particularly effective in nitrogen-containing polymers like polyamides and in polyurethane foams, contributing to a high LOI.[5][7]
- Sodium Borate (Borax), often in combination with boric acid, is a cost-effective solution, especially for cellulosic materials and wood-plastic composites, where it significantly reduces heat release and promotes charring.[4]

Further research involving direct comparative studies of these borate salts within the same polymer matrix is warranted to provide a more definitive ranking of their performance. Researchers and formulators are encouraged to use this guide as a starting point and to conduct their own targeted testing to optimize their specific applications.

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